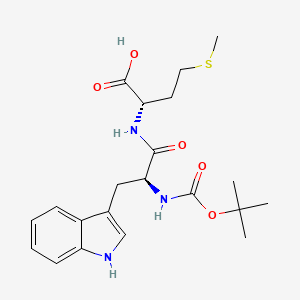
N-(tert-Butoxycarbonyl)-L-tryptophyl-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, an indole ring, and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid typically involves multiple steps, including the protection of amino groups, formation of peptide bonds, and introduction of functional groups The process often begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine The indole ring is introduced through a coupling reaction with an appropriate indole derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The indole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives.
Substitution: Deprotected amino acids.
Wissenschaftliche Forschungsanwendungen
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in modulating biological pathways due to its indole moiety.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound may also influence signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
N-acetyl-L-tryptophan: An amino acid derivative with an indole ring.
Sulforaphane: A compound with a similar methylthio group.
Uniqueness
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc protecting group allows for selective deprotection and further functionalization, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
54855-10-6 |
|---|---|
Molekularformel |
C21H29N3O5S |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H29N3O5S/c1-21(2,3)29-20(28)24-17(18(25)23-16(19(26)27)9-10-30-4)11-13-12-22-15-8-6-5-7-14(13)15/h5-8,12,16-17,22H,9-11H2,1-4H3,(H,23,25)(H,24,28)(H,26,27)/t16-,17-/m0/s1 |
InChI-Schlüssel |
FHVIPHZTJSDHSF-IRXDYDNUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



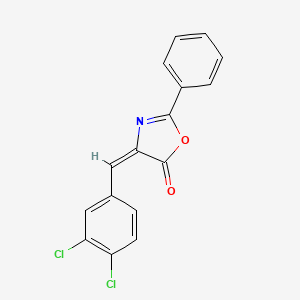


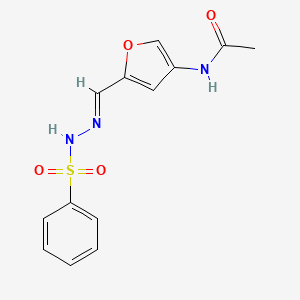
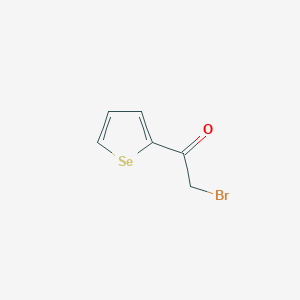
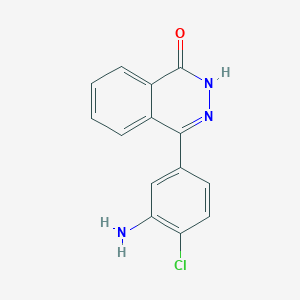

![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12895652.png)
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12895654.png)
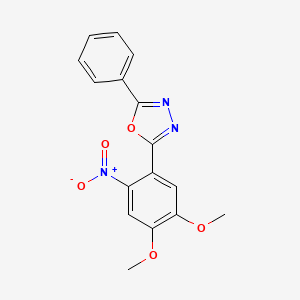
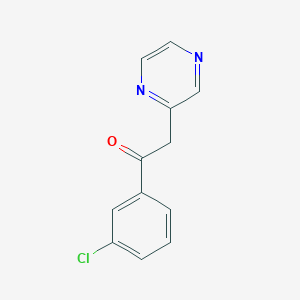

![1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone](/img/structure/B12895690.png)
